1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a piperidine moiety linked to a phenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Piperidine Moiety: The piperidine ring is synthesized separately and then linked to the pyrazole derivative through a nucleophilic substitution reaction.
Phenoxyacetyl Group Addition: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Research: It is used as a tool compound to study the function of specific enzymes and receptors in biological systems.
Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, thereby affecting neurological function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Cyclopentylpropanoyl)indoline-2-carboxamide: This compound shares structural similarities with the pyrazole and piperidine moieties.
N-(2-Phenoxyacetyl)piperidine-4-sulfonamide: Similar in having the phenoxyacetyl and piperidine groups.
Uniqueness
1,3,5-trimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethyl-substituted pyrazole ring and sulfonamide group are particularly noteworthy, as they contribute to its stability and reactivity.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-15-20(16(2)23(3)22-15)29(26,27)21-13-17-9-11-24(12-10-17)19(25)14-28-18-7-5-4-6-8-18/h4-8,17,21H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANVBYNURPWJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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